![molecular formula C18H16N2O3S3 B2626328 N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide CAS No. 941882-56-0](/img/structure/B2626328.png)
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide
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Overview
Description
“N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide” is a versatile chemical compound with vast scientific applications. It has the molecular formula C18H16N2O3S3 .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its molecular formula C18H16N2O3S3 . It contains multiple functional groups, including a thiophene ring, a sulfonyl group, and a carboxamide group . The exact arrangement of these groups in the molecule would determine its three-dimensional structure .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the available sources. Its reactivity would depend on the specific conditions and reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available sources . These properties would be influenced by its molecular structure .Scientific Research Applications
Fungicidal Activity
- Research Findings :
- A series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized by combining nitrogen-containing heterocycle nicotinic acid with sulfur-containing heterocycle thiophene .
- In field trials, the 10% EC formulation of compound 4f demonstrated superior efficacy (70% and 79% control efficacies at 100 mg/L and 200 mg/L, respectively) compared to commercial fungicides .
Other Potential Applications
- Optoelectronic Applications : Thiophene-based compounds often exhibit optoelectronic properties. Although direct evidence for this compound is scarce, it may find applications in solar cells, organic field-effect transistors, and electroluminescent devices .
- Anti-Inflammatory and Serotonin Antagonist Activity : Related thiophene derivatives have shown anti-inflammatory and serotonin antagonist properties . While not directly studied for our compound, exploring these aspects could be worthwhile.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S3/c21-18(16-5-2-10-24-16)19-14-7-8-15-13(12-14)4-1-9-20(15)26(22,23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFVFDJLFYGREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide |
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